3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzonitrile with ethyl oxalyl chloride to form an intermediate, which is then reacted with dimethylamine and other reagents to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate
- 2-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Uniqueness
3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile stands out due to its unique combination of a chlorophenyl group, a dimethylamino group, and an oxazole ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C14H12ClN3O |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3 |
InChI Key |
OUDUSMQNUHFWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
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